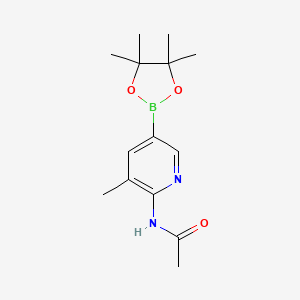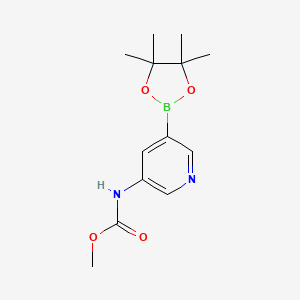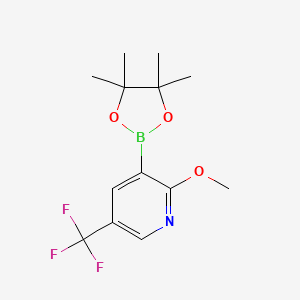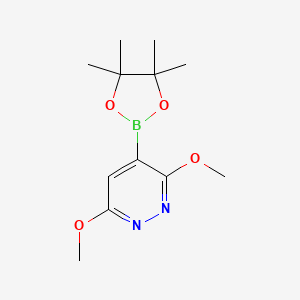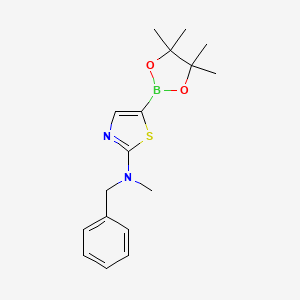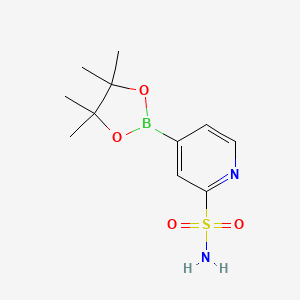
2-Sulfamoylpyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfamoylpyridine-4-boronic acid pinacol ester (2-SPP) is a chemical compound that has a wide range of applications in the scientific research field. It is used as a reagent in a variety of organic synthesis reactions, as well as in the construction of novel bioactive molecules. 2-SPP has also been used in the development of drugs, diagnostics, and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-Sulfamoylpyridine-4-boronic acid pinacol ester has a number of applications in scientific research. It is used as a reagent in organic synthesis reactions, such as the synthesis of a variety of bioactive molecules. It is also used in the development of drugs, diagnostics, and therapeutic agents. Additionally, this compound has been used in the synthesis of new materials for use in nanotechnology.
Wirkmechanismus
The mechanism of action of 2-Sulfamoylpyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that the reaction of this compound with a base catalyst produces a boronate ester, which is then able to react with other molecules to form new compounds. This is thought to be the basis for the various applications of this compound in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought that the boronate ester formed by the reaction of this compound with a base catalyst may be able to interact with various molecules in the body, leading to various effects. For example, it has been suggested that this compound may be able to interact with proteins, leading to changes in their structure and function. Additionally, this compound has been shown to be able to interact with DNA, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Sulfamoylpyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a wide variety of organic synthesis reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the reaction of this compound with a base catalyst is relatively slow, making it difficult to use in reactions that require a rapid reaction time.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Sulfamoylpyridine-4-boronic acid pinacol ester. One potential direction is the use of this compound in the development of novel drugs, diagnostics, and therapeutic agents. Additionally, this compound could be used to synthesize new materials for use in nanotechnology. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and to develop new applications for this compound. Finally, further research could be done to develop more efficient methods of synthesizing this compound.
Synthesemethoden
2-Sulfamoylpyridine-4-boronic acid pinacol ester is synthesized by the reaction of 2-sulfamoylpyridine and 4-boronic acid pinacol ester in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from 40-70°C. The reaction proceeds in two steps: first, the 4-boronic acid pinacol ester reacts with the 2-sulfamoylpyridine to form a boronate ester; then, the boronate ester reacts with the base catalyst to form the this compound.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-6-14-9(7-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRCCHQZADHJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


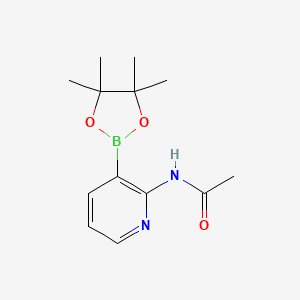

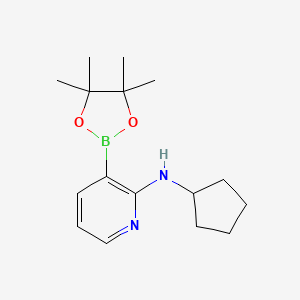

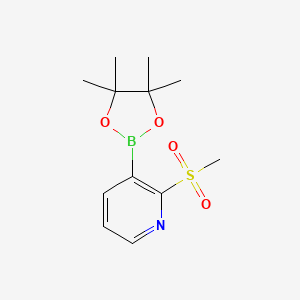
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
